3-Iodo-4-(trifluoromethoxy)benzonitrile
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Overview
Description
3-Iodo-4-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of iodine, trifluoromethoxy, and nitrile functional groups attached to a benzene ring.
Preparation Methods
The synthesis of 3-Iodo-4-(trifluoromethoxy)benzonitrile typically involves the reaction of 3-Amino-4-(trifluoromethoxy)benzene with an iodinating agent. The process can be summarized as follows :
Starting Material: 3-Amino-4-(trifluoromethoxy)benzene.
Iodination: The amino group is converted to an iodo group using an iodinating agent such as iodine or an iodine-containing compound.
Reaction Conditions: The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
3-Iodo-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The nitrile group can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
3-Iodo-4-(trifluoromethoxy)benzonitrile has several scientific research applications :
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Research: It serves as a reference compound in studies involving electron affinity and other chemical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
3-Iodo-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
4-Iodo-2-(trifluoromethyl)benzonitrile: This compound has a similar structure but differs in the position of the trifluoromethyl group, which can lead to different chemical and biological properties.
3-(Trifluoromethyl)benzonitrile:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-iodo-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIYDIMNEOXGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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